molecular formula C12H12BrN5O B1174285 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine CAS No. 16018-56-7

1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

Cat. No.: B1174285
CAS No.: 16018-56-7
M. Wt: 322.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine typically involves the reaction of a bromophenyl derivative with a hydroxy-methyl-pyrimidine derivative under controlled conditions. Common reagents used in this synthesis may include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors, precise temperature control, and purification steps such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups on the pyrimidine ring may play a crucial role in binding to these targets, while the bromophenyl group could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • GUANIDINE, 1-(p-CHLOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
  • GUANIDINE, 1-(p-FLUOROPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)
  • GUANIDINE, 1-(p-METHOXYPHENYL)-3-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)

Uniqueness

The presence of the bromine atom in 1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine makes it unique compared to its analogs with different halogen substitutions. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

16018-56-7

Molecular Formula

C12H12BrN5O

Molecular Weight

322.16

IUPAC Name

1-(4-bromophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C12H12BrN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-4-2-8(13)3-5-9/h2-6H,1H3,(H4,14,15,16,17,18,19)

SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Br

Origin of Product

United States

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